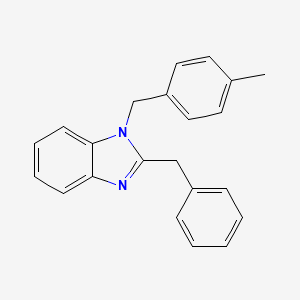
2-benzyl-1-(4-methylbenzyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-1-(4-methylbenzyl)-1H-benzimidazole is a compound belonging to the benzimidazole class, which is of significant interest due to its diverse chemical properties and potential applications in various fields of chemistry and pharmacology. Benzimidazoles are heterocyclic compounds containing a fused benzene and imidazole ring system, often known for their biological activity and utility in drug development.
Synthesis Analysis
The synthesis of benzimidazole derivatives, including compounds similar to 2-benzyl-1-(4-methylbenzyl)-1H-benzimidazole, typically involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives. A notable method includes the condensation of o-phenylenediamine with acids in the presence of catalytic amounts of acids or bases to form the benzimidazole core, followed by subsequent alkylation to introduce benzyl and methylbenzyl groups (Sparke et al., 2010).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including 1-(4-methylbenzyl)-2-(4-methylphenyl)-1H-benzimidazole, has been characterized using X-ray crystallography, revealing nearly planar benzimidazole units and specific dihedral angles between the benzimidazole unit and attached benzene rings, indicating the influence of substituents on the overall molecular conformation (Rosepriya et al., 2011).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, including nucleophilic substitutions, which are central to their chemical versatility. The synthesis and reactivity of such compounds often involve key steps like nucleophilic substitution reactions that are facilitated by the benzimidazole's inherent nucleophilicity (Zaman et al., 2005).
Physical Properties Analysis
Physical properties, including melting points, solubility, and crystalline structure, are crucial for understanding the material characteristics of benzimidazole derivatives. These properties are influenced by molecular structure, substituent effects, and intermolecular interactions, as detailed in studies on compounds with similar structures (Özbey et al., 2004).
Chemical Properties Analysis
The chemical properties of benzimidazole derivatives, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are shaped by the electronic structure of the benzimidazole core and the nature of the substituents. Computational studies provide insights into the electronic, NLO (non-linear optical), and NBO (natural bond orbital) properties, indicating potential applications as NLO materials (Jayabharathi et al., 2012).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Innovative Synthesis Approaches
Research has demonstrated innovative methods for synthesizing benzimidazole derivatives. For example, a study outlined the synthesis of trisubstituted imidazoles, including 1-benzyl-4-methylimidazoles, via palladium-catalyzed cyclization, offering a pathway to optically active amino acid mimetics with a C-terminal imidazole, showcasing the compound's utility in synthesizing complex organic molecules (Zaman, Kitamura, & Abell, 2005).
Environmental Application in Agriculture
A significant application involves the formulation of fungicides, such as carbendazim and tebuconazole, into solid lipid nanoparticles and polymeric nanocapsules for sustained release in agricultural settings. These formulations aim to reduce environmental toxicity while enhancing the efficacy of plant disease prevention (Campos et al., 2015).
Biological Activity and Applications
Antimicrobial and Antioxidant Properties
Benzimidazole derivatives exhibit antimicrobial and antioxidant activities, crucial for developing new pharmaceuticals and agrochemicals. For instance, certain benzimidazole derivatives containing triazole, thiadiazole, and oxadiazole rings have shown significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities, which could lead to new therapeutic agents (Menteşe, Ülker, & Kahveci, 2015).
Anticancer and Antiviral Potential
The compound has been investigated for its potential anticancer and antiviral effects. For example, the thiazolobenzimidazole TBZE-029 has been identified as a selective inhibitor of enterovirus replication, highlighting its antiviral capabilities (De Palma et al., 2008). Moreover, benzimidazole derivatives have been explored for their antiproliferative activities against human cancer cell lines, providing insights into their potential as anticancer agents (Shankar et al., 2018).
Eigenschaften
IUPAC Name |
2-benzyl-1-[(4-methylphenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2/c1-17-11-13-19(14-12-17)16-24-21-10-6-5-9-20(21)23-22(24)15-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPBBOFOAYRJHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzyl-1-(4-methylbenzyl)-1H-benzimidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2482796.png)
![3-oxo-N-phenyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2482799.png)
![1-((1R,5S)-8-(2-(4-fluorophenyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2482801.png)
![8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B2482802.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2482803.png)
![1-(1-methylethylidene)-3-{1-methyl-1-[1-(1-methylethylidene)-1H-inden-3-yl]ethyl}-1H-indene](/img/structure/B2482804.png)
![(2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(di-1-naphthalenylphosphino)ferrocene](/img/structure/B2482805.png)
![1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)pent-4-en-1-one](/img/structure/B2482806.png)



![1-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2482813.png)
![N-(3-methoxyphenyl)-2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2482815.png)